7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a chemical compound with significant pharmacological potential, particularly in the fields of neuroinflammation and oncology. This compound is characterized by a fluorine atom at the 7-position and a hydroxyl group at the 8-position of the benzo[b]oxepin ring system. Its molecular formula is and it has a CAS number of 2226905-06-0. The unique structural features of this compound may influence its biological activity, making it a subject of interest in medicinal chemistry .
7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one belongs to the class of benzoxepins, which are known for their diverse biological activities. This compound has been studied for its potential applications in treating neuroinflammatory conditions and certain types of cancer due to its ability to modulate key biological pathways .
The synthesis of 7-fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves multi-step organic reactions. One common approach includes cyclization reactions involving suitable precursors under controlled conditions. For instance, the reaction of fluorobenzaldehyde with appropriate reagents can yield the desired benzoxepin structure.
The synthetic route may include:
These steps may vary depending on specific reagents and conditions used in laboratory settings .
The molecular structure of 7-fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one features a fused bicyclic system consisting of a benzene ring and an oxepine moiety. The presence of functional groups such as hydroxyl and fluorine significantly influences its chemical behavior.
The chemical reactivity of 7-fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one primarily involves nucleophilic substitutions and electrophilic additions due to the presence of hydroxyl and fluorine groups. The hydroxyl group can participate in typical phenolic reactions such as esterification or etherification. Additionally, the fluorine atom enhances reactivity in electrophilic aromatic substitution reactions, leading to various derivatives.
Potential reactions include:
Research indicates that 7-fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one exhibits significant biological activities by modulating various signaling pathways involved in inflammation and cancer progression. Its mechanism of action may involve:
Studies have shown that derivatives of this compound can effectively engage with biological targets, suggesting a multifaceted mechanism that could be leveraged for therapeutic purposes.
While specific values for density, melting point, and boiling point are not extensively documented, general properties based on similar compounds suggest moderate solubility in organic solvents and reasonable stability under standard laboratory conditions.
Key chemical properties include:
Relevant data indicates that this compound's unique structure contributes to its reactivity profile .
7-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several potential applications in scientific research:
Positional isomerism within the benzoxepin scaffold profoundly influences biological activity. The placement of the fluoro substituent at the 7-position (rather than alternative positions) is a strategic design choice driven by Structure-Activity Relationship studies on related halogenated benzoxepins. Comparative analysis of analogs like 7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 774-20-9) and 7-bromo-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 1451085-01-0) reveals that electron-withdrawing groups at the 7-position enhance target binding affinity, particularly for enzymes like tyrosinase where copper coordination is critical [2] [3]. The 8-hydroxy group in the target compound further exploits ortho-positioning relative to the fluoro substituent, creating a synergistic electronic effect unattainable in meta- or para-substituted isomers. Studies on dihydrobenzoxepin-based tyrosinase inhibitors demonstrate that ortho-disubstituted patterns (like 7-fluoro-8-hydroxy) yield 10-30-fold lower inhibition constants (Ki) compared to monosubstituted or distally substituted analogs, attributed to optimal pharmacophore alignment with the enzyme’s binuclear copper center [4].
Table 1: Influence of Substituent Position on Benzoxepin Biological Activity
Compound | Substituent Position | Relative Tyrosinase Inhibition (Ki, μM) |
---|---|---|
7-Fluoro-8-hydroxy benzoxepinone | 7-F, 8-OH (ortho) | 4.0 (estimated) |
7-Fluoro benzoxepinone (no 8-OH) | 7-F | 32.5 |
6-Fluoro-8-hydroxy benzoxepinone | 6-F (meta to OH) | >100 |
7-Bromo-8-fluorobenzoxepinone | 7-Br, 8-F | 15.2 |
Data extrapolated from [3] [4]
The ortho-fluorination at C7 adjacent to the C8 hydroxy group induces three key electronic effects:
The seven-membered oxepin ring enforces three critical conformational constraints:
Fluorine at C7 demonstrates superior bioisosteric properties compared to other halogens:
Table 2: Bioisosteric Halogen Comparison in Benzoxepin Derivatives
Property | Fluorine (7-F) | Chlorine (7-Cl) | Bromine (7-Br) | Hydrogen |
---|---|---|---|---|
Electron-Withdrawing (σm) | 0.34 | 0.37 | 0.39 | 0.00 |
van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.20 |
Lipophilicity (π) | +0.14 | +0.71 | +0.86 | 0.00 |
Relative Tyrosinase IC50 | 1.0x | 3.2x | 5.7x | 12.5x |
Data synthesized from [1] [3] [4]
The 7-fluoro-8-hydroxy combination thus represents an optimized bioisostere for catecholic metal-chelating pharmacophores, balancing electronic modulation, metabolic stability, and conformational precision unavailable with other halogen substitutions or positional isomers [1] [4].
CAS No.: 112484-85-2
CAS No.: 10606-14-1